molecular formula C4H7N3O3 B563261 (2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid CAS No. 1217606-86-4

(2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid

Cat. No.: B563261
CAS No.: 1217606-86-4
M. Wt: 145.118
InChI Key: BGPVAMRXOWMKRX-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid” is a chemical compound with the molecular formula C4H7N3O3 and a molecular weight of 145.12 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: CC@(N=[N+]=[N-])C(=O)O . This notation provides a way to represent the structure using ASCII strings.


Physical and Chemical Properties Analysis

“this compound” is soluble in acetone, dichloromethane, ethyl acetate, and methanol . It should be stored at +4°C .

Scientific Research Applications

Synthesis of Chiral Bicyclic Azetidine Derivatives

(2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid has been utilized in the synthesis of chiral bicyclic azetidine derivatives. Specifically, (2S)-N-Benzoyl-2-azetidinecarboxylic acid was transformed into various (5R)-1-azabicycloheptane derivatives, involving lactamization of 3-((2R)-azetidine)propanoic acid, followed by aldol reaction and reduction. The stereoisomers of these derivatives have been structurally characterized by X-ray crystallography (Barrett et al., 2002).

Stereocontrolled Synthesis of Methylcitrate Cycle Intermediate

Another application of this compound is in the stereocontrolled synthesis of (2R,3S)-2-methylisocitrate, a central intermediate in the methylcitrate cycle in bacteria and fungi. The synthesis was achieved starting from (R)- and (S)-lactic acid, respectively (Darley et al., 2003).

Diastereoselective Addition and Allylic Azide Isomerization

This compound is involved in diastereoselective addition and allylic azide isomerization, as demonstrated in the synthesis of γ-hydroxy-α-amino acid synthons from syn- and anti-methyl α-azido-β-(dimethylphenylsilyl)-(E)-hex-4-enoates (Panek et al., 1992).

Synthesis of Natural Antibiotic Components

It's also used in the synthesis of natural antibiotic components, such as the synthesis of (2R,3S,4S)-4-arnino-3-hydroxy-2-methyl-5-(3-pyridyl)pentanoic acid present in antibiotic pyridomycin (Kinoshita & Mariyama, 1975).

Preparation of Optically Active Amino Acids

The compound also plays a role in the preparation of optically active amino acids, such as threo-β-phenylserine, through optical resolutions (Shiraiwa et al., 2006).

Safety and Hazards

While specific safety and hazard information for “(2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid” is not available, it’s important to note that azido compounds can be explosive and emit toxic fumes of nitrogen oxides upon decomposition .

Properties

IUPAC Name

(2R)-2-azido-3-hydroxy-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O3/c1-4(2-8,3(9)10)6-7-5/h8H,2H2,1H3,(H,9,10)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPVAMRXOWMKRX-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CO)(C(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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